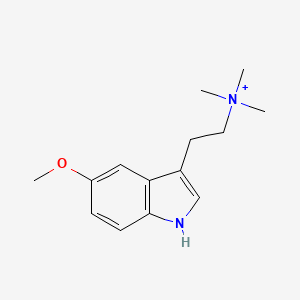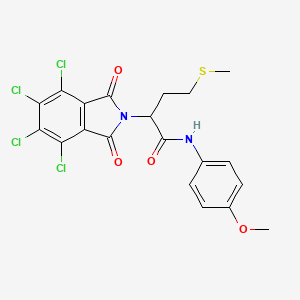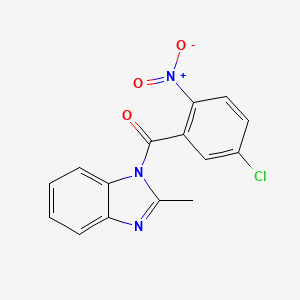![molecular formula C28H34N4O2 B12463892 3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one](/img/structure/B12463892.png)
3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and phase-transfer catalysis can be employed to streamline the production process .
化学反応の分析
Types of Reactions
3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinazolinones .
科学的研究の応用
3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Ethyl (4-oxo-2-propylquinazolin-3(4H)-yl) acetate
- (4-oxo-2-propylquinazolin-3(4H)-yl)acetyl chloride
Uniqueness
3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one stands out due to its unique hexyl and propyl substitutions, which may enhance its biological activity and specificity compared to other quinazolinone derivatives .
特性
分子式 |
C28H34N4O2 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
3-[6-(4-oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one |
InChI |
InChI=1S/C28H34N4O2/c1-3-13-25-29-23-17-9-7-15-21(23)27(33)31(25)19-11-5-6-12-20-32-26(14-4-2)30-24-18-10-8-16-22(24)28(32)34/h7-10,15-18H,3-6,11-14,19-20H2,1-2H3 |
InChIキー |
OLSNVJVBGSRHEP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CCCCCCN3C(=NC4=CC=CC=C4C3=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12463820.png)

![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)

![3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12463851.png)
![2-oxo-2-phenylethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B12463853.png)
![[Des-Arg9]-Bradykinin TFA](/img/structure/B12463860.png)
![N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12463861.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463877.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12463879.png)
![1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463884.png)

